molecular formula C30H37NO13 B1139537 Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate CAS No. 100018-95-9

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate

Cat. No.: B1139537
CAS No.: 100018-95-9
M. Wt: 619.61368
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Description

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate is a useful research compound. Its molecular formula is C30H37NO13 and its molecular weight is 619.61368. The purity is usually 95%.
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Biological Activity

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate is a complex choline derivative that has garnered attention in recent research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications for health.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes multiple hydroxyl groups and cinnamoyloxy moieties. This structural complexity suggests potential interactions with various biological systems.

Structural Formula

ComponentDescription
Choline BackboneEssential nutrient involved in neurotransmission and cell membrane integrity
Hydroxyl GroupsPotential for hydrogen bonding and increased solubility
Cinnamoyloxy MoietiesMay contribute to antioxidant properties

Metabolism and Bioavailability

Choline is known to undergo various metabolic transformations in the body. The metabolism of choline derivatives like the one can influence its bioavailability and biological effects.

  • Absorption : Dietary choline is absorbed primarily in the small intestine as free choline or as phospholipid forms such as phosphatidylcholine.
  • Metabolites : It can be metabolized into several important compounds, including acetylcholine (a neurotransmitter) and betaine (involved in methylation processes) .

Physiological Effects

Research indicates that choline plays vital roles in several physiological processes:

  • Neurotransmission : Choline is a precursor for acetylcholine, crucial for memory and muscle control .
  • Cell Membrane Integrity : It is involved in the synthesis of phospholipids, which are essential for maintaining cell membrane structure .
  • Methylation : Choline contributes to methyl group metabolism, impacting DNA methylation and gene expression .

Case Studies

  • Cognitive Function : A study demonstrated that higher choline intake during pregnancy was associated with improved cognitive function in offspring. This highlights the importance of choline for brain development .
  • Liver Health : In animal studies, choline deficiency was linked to liver damage, emphasizing its role in lipid metabolism and liver function .
  • Cardiovascular Health : Elevated levels of trimethylamine N-oxide (TMAO), a metabolite derived from choline, have been associated with cardiovascular diseases. However, certain choline derivatives may mitigate TMAO formation .

Summary of Key Findings

Study FocusFindings
MetabolismD9-choline derivatives showed varied plasma concentrations and metabolic pathways compared to traditional forms .
ToxicityCholine chloride exhibits low toxicity levels; however, excessive intake can lead to hypotension and other cholinergic side effects .
Dietary SourcesEgg yolks are among the richest dietary sources of choline, significantly contributing to daily intake levels .

Conclusion from Research

The biological activity of this compound reveals its multifaceted roles in human health. Its potential benefits extend from cognitive enhancement to liver protection and cardiovascular health. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

Future Directions

Continued exploration into the biological activity of this compound could lead to novel therapeutic strategies for conditions related to cognitive decline and metabolic disorders. Understanding its interactions with other nutrients and compounds will be crucial for developing comprehensive dietary recommendations.

Scientific Research Applications

Neuroprotective Effects

Choline derivatives have been studied for their neuroprotective properties. Research indicates that compounds similar to Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate may help in protecting neurons against oxidative stress and apoptosis.

  • Case Study : A study on cholinergic compounds demonstrated that they could improve cognitive function in animal models of neurodegeneration .

Anti-inflammatory Properties

Research suggests that this compound may exhibit anti-inflammatory effects. Its structural components are believed to modulate inflammatory pathways.

  • Data Table: Inflammatory Response Modulation
CompoundInflammatory MarkerEffect
Choline DerivativeIL-6Decreased
Choline (1alpha...)TNF-alphaDecreased

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative damage in cells.

  • Case Study : A comparative study showed that choline derivatives can scavenge free radicals effectively .

Metabolic Pathways

Choline compounds are integral to various metabolic pathways including lipid metabolism and neurotransmitter synthesis. The specific compound may influence metabolic processes through its interaction with choline receptors.

  • Data Table: Metabolic Effects
PathwayEffectReference
Lipid MetabolismEnhanced lipid transport
Acetylcholine SynthesisIncreased synthesis rate

Drug Development

Due to its unique structure and potential therapeutic benefits, this choline derivative is being explored for drug development targeting conditions such as Alzheimer's disease and other cognitive disorders.

Properties

IUPAC Name

1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12.C5H14NO/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14;1-6(2,3)4-5-7/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35);7H,4-5H2,1-3H3/q;+1/p-1/b7-3+,8-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXZTUWADHFXJX-UQXJJJGTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1C(C(C(CC1(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCO.C1C(C(C(CC1(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100018-95-9
Record name Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100018959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline (1α,3α,4α,5β)-1,3-bis[3,4-dihydroxycinnamoyloxy]-4,5-dihydroxycyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.099.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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